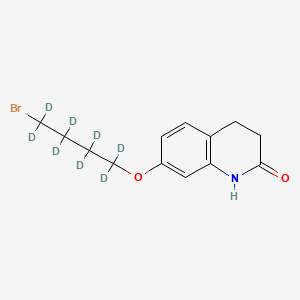

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8” is a chemical compound with the molecular formula C13H16BrNO2 . It is a solid at 20 degrees Celsius and appears as a white to almost white powder or crystal . This compound is used as an intermediate in the synthesis of Aripiprazole , an atypical antipsychotic .

Synthesis Analysis

The synthesis of “7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8” involves mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture . The reaction mixture is then heated and cooled, and the “7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8” is isolated from the reaction mixture . The process can also involve the use of phase transfer catalysts .

Molecular Structure Analysis

The molecular weight of “7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8” is 298.18 . The compound is a solid at 20 degrees Celsius .

Chemical Reactions Analysis

“7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8” is used as a palladium catalyst in a Buchwald reaction . This reaction is an industrially scalable process that produces high yields of valuable organic compounds from inexpensive starting materials .

Physical And Chemical Properties Analysis

“7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . Its melting point ranges from 110.0 to 114.0 degrees Celsius .

Applications De Recherche Scientifique

Pharmacology

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8: is utilized in pharmacological research as an intermediate in the synthesis of Aripiprazole , an antipsychotic medication . It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. This compound’s role in the development of Aripiprazole highlights its importance in creating treatments for conditions like schizophrenia and bipolar disorder.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. For instance, it’s used in the synthesis of aripiprazole under neat conditions, employing phase transfer catalysts or using a low boiling point solvent . This showcases its utility in facilitating various organic reactions, particularly in the production of pharmaceuticals.

Material Science

The compound’s physical properties, such as its solid state at room temperature and its white to almost white powder appearance, make it a candidate for material science research . Its purity and stability under standard conditions suggest potential applications in the development of new materials or coatings with specific desired properties.

Biochemistry

In biochemistry, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 could be explored for its interactions with biological molecules. Its structure and reactivity might provide insights into enzyme-substrate interactions or the development of biochemical assays .

Analytical Chemistry

This compound can be used to develop analytical methods for detecting and quantifying related substances in pharmaceutical formulations . Its well-defined structure and properties allow for the creation of standards and controls in various chromatographic and spectroscopic techniques.

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s characteristics suggest potential uses in environmental sampling and analysis. Its stability and reactivity could be important in studying environmental pollutants and their breakdown products .

Safety And Hazards

Propriétés

IUPAC Name |

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHLNHVYMNBPEO-RXCFTJSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)